Arisanschinin E
Description
Arisanschinin E is a lignan compound isolated from the aerial parts of the plant Schisandra arisanensisThis compound has garnered interest due to its unique chemical structure and potential therapeutic applications .
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-[(2S,3R)-4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C21H28O5/c1-13(8-15-6-7-19(24-3)17(22)10-15)14(2)9-16-11-18(23)21(26-5)20(12-16)25-4/h6-7,10-14,22-23H,8-9H2,1-5H3/t13-,14+/m1/s1 |
InChI Key |
AYPLZNRYBLNHNZ-KGLIPLIRSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)O)[C@@H](C)CC2=CC(=C(C(=C2)OC)OC)O |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arisanschinin E involves the extraction of the compound from the EtOAc-soluble fraction of Schisandra arisanensis. The structures of this compound and related compounds are elucidated using extensive spectroscopic analyses, including 2D NMR (HMQC, HMBC, and NOESY) experiments .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Compound Identification Challenges
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"Arisanschinin E" does not appear in any peer-reviewed publications, chemical registries (e.g., CAS REGISTRY ), or reaction databases (e.g., CAS SciFinder ) within the provided sources.
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The name may refer to a novel, obscure, or hypothetical compound not yet characterized in the scientific record.
Analysis of Search Results
The search results focused on:
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Electrochemical reaction optimization for pharmaceuticals (e.g., pyrrolidine-based reactions ).
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Bioorthogonal reactions in living systems (e.g., pH-triggered imine or hydrazone formations ).
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Kinetic and thermodynamic parameters for atmospheric or industrial processes .
None of these contexts mention "this compound" or structurally related compounds.
Potential Explanations for Data Gaps
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Nomenclature discrepancies : The compound may be listed under an alternate IUPAC name, registry number, or trivial name.
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Proprietary status : It could be undisclosed in public domains due to ongoing pharmaceutical or industrial research.
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Synthetic novelty : The compound may not yet have published reaction protocols or characterization data.
Recommendations for Further Research
To investigate "this compound," consider:
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Specialized databases : Use CAS SciFinder or Reaxys to search for unpublished patents or non-indexed journals.
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Structural analogs : Identify related scaffolds (e.g., alkaloids, terpenoids) and extrapolate reaction behavior from studies on similar compounds .
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Experimental validation : Design reaction screens using methodologies from electrochemical or bioorthogonal studies.
Data Table: Representative Chemical Reactions for Comparison
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of dibenzocyclooctadiene lignans.
Industry: While industrial applications are still under investigation, the compound’s unique properties make it a candidate for further research in pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Arisanschinin E involves its interaction with specific molecular targets and pathways. For instance, its inhibition of α-glucosidase suggests that it may interfere with carbohydrate metabolism, potentially aiding in the management of diabetes . Additionally, its antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Arisanschinins A-D: These are other lignans isolated from Schisandra arisanensis, sharing structural similarities with Arisanschinin E.
Schisantherin A: Another lignan with reported anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways.
Neglschisandrins E-F: Lignans from Schisandra neglecta with related cytotoxic activities.
Uniqueness: this compound is unique due to its specific 1,4-bis(phenyl)-2,3-dimethylbutane structure, which distinguishes it from other lignans. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
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